
1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride is a compound belonging to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications . The compound’s structure includes an ethyl group, a methoxy group, and an amine group, making it a versatile scaffold for various chemical reactions and applications.
準備方法
The synthesis of 1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpyrrolidine with methoxyamine under acidic conditions to form the desired product. The reaction typically requires a solvent such as methanol and a catalyst like hydrochloric acid to facilitate the formation of the dihydrochloride salt . Industrial production methods may involve the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and yield .
化学反応の分析
1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrrolidine derivatives with potential biological activities .
科学的研究の応用
1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of complex organic molecules and pharmaceuticals . In biology, the compound has shown potential as a bioactive agent with antimicrobial, anti-inflammatory, and anticancer properties . In medicine, it is being investigated for its potential use in the development of novel therapeutic agents for various diseases . Additionally, the compound has industrial applications in the production of agrochemicals and specialty chemicals .
作用機序
The mechanism of action of 1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, the compound may interact with cellular receptors to induce apoptosis in cancer cells, contributing to its anticancer properties .
類似化合物との比較
1-Ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride can be compared with other similar compounds, such as pyrrolidinone derivatives and other pyrrolidine-based molecules. Similar compounds include:
Pyrrolidin-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-diones: These compounds exhibit significant biological activities and are used in drug discovery.
Prolinol: A pyrrolidine derivative with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives .
特性
分子式 |
C7H18Cl2N2O |
|---|---|
分子量 |
217.13 g/mol |
IUPAC名 |
1-ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-3-9-4-6(8)7(5-9)10-2;;/h6-7H,3-5,8H2,1-2H3;2*1H |
InChIキー |
LMEBSEDFMOQHED-UHFFFAOYSA-N |
正規SMILES |
CCN1CC(C(C1)OC)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate](/img/structure/B14788389.png)

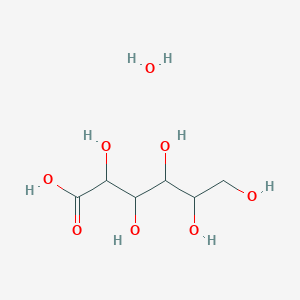
![4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B14788404.png)
![Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate](/img/structure/B14788414.png)


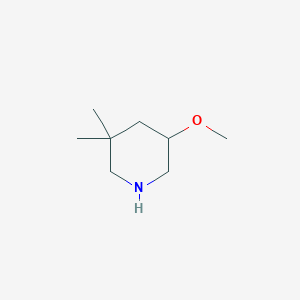

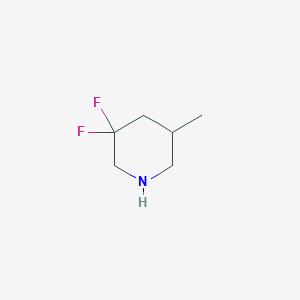
![1-[5-Tert-Butyl-3-({4-[2-(Dimethylamino)ethyl]-5-Oxo-1,4-Diazepan-1-Yl}carbonyl)thiophen-2-Yl]-3-(2,3-Dichlorophenyl)urea](/img/structure/B14788465.png)
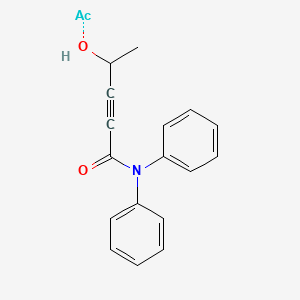
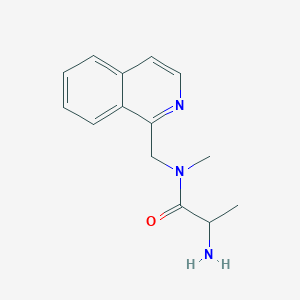
![sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate](/img/structure/B14788490.png)
